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Compound of Interest

Compound Name: BMS-794833

Cat. No.: B606251 Get Quote

A Technical Overview of Preclinical Data

BMS-794833 is a potent, ATP-competitive small molecule inhibitor targeting the receptor

tyrosine kinases (RTKs) c-Met (also known as hepatocyte growth factor receptor or HGFR) and

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This dual inhibitory activity

positions BMS-794833 as a compelling agent for investigation in oncology, as both the c-Met

and VEGFR signaling pathways are critical drivers of tumor growth, proliferation, angiogenesis,

and metastasis. This technical guide provides an in-depth summary of the preclinical data on

BMS-794833, focusing on its inhibitory potency, cellular activity, and the underlying signaling

pathways it modulates.

In Vitro Inhibitory Potency
BMS-794833 demonstrates high potency against its primary targets, c-Met and VEGFR2, with

half-maximal inhibitory concentrations (IC50) in the low nanomolar range. The compound also

exhibits significant activity against other related kinases.
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Target Kinase IC50 (nM)

c-Met 1.7[1][2][3]

VEGFR2 15[1][2][3]

Ron <3[1][2]

Axl <3[1][2]

Flt-3 <3[1][2]

Cellular Activity
In cellular assays, BMS-794833 effectively inhibits the proliferation of cancer cell lines that are

dependent on c-Met signaling. Notably, in the GTL-16 gastric carcinoma cell line, which harbors

an amplified and overexpressed c-Met gene, BMS-794833 shows potent anti-proliferative

effects.[4]

Cell Line Cancer Type IC50 (nM)

GTL-16 Gastric Carcinoma 39[2][3]

U2OS Osteosarcoma Lower than normal cells[5]

MG63 Osteosarcoma Lower than normal cells[5]

Experimental Protocols
The following sections detail the methodologies employed to determine the in vitro potency and

cellular activity of BMS-794833.

Biochemical Kinase Assay (Radiometric)
The inhibitory activity of BMS-794833 against c-Met and other kinases is typically determined

using a radiometric kinase assay. This method measures the transfer of a radiolabeled

phosphate group from ATP to a substrate peptide by the kinase.

Workflow for Radiometric Kinase Assay
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Caption: Workflow of a typical radiometric kinase assay.
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Materials and Reagents:

Kinase: Baculovirus-expressed GST-Met kinase.[2]

Substrate: Poly(Glu, Tyr) 4:1.[2]

ATP: Unlabeled ATP and γ-³²P-ATP.[2]

Reaction Buffer (1x): 20 mM Tris-HCl (pH 7.4), 1 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA.[2]

Stop Solution: Trichloroacetic acid (TCA).[2]

Filter Plates: GF/C filter plates.[2]

Procedure:

The kinase, substrate, and various concentrations of BMS-794833 are combined in the

reaction buffer.

The reaction is initiated by the addition of a mixture of unlabeled ATP and γ-³²P-ATP.

The reaction mixture is incubated at 30°C for a defined period (e.g., 1 hour).[2]

The reaction is terminated by the addition of TCA, which precipitates the proteins and

substrate.[2]

The reaction mixture is transferred to a filter plate, where the substrate is captured.

The filter plate is washed to remove unincorporated γ-³²P-ATP.

The amount of radioactivity incorporated into the substrate is quantified using a scintillation

counter.

IC50 values are calculated by plotting the percentage of kinase inhibition against the

concentration of BMS-794833.

Cellular Proliferation Assay (MTS/CCK8)
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The effect of BMS-794833 on the proliferation of cancer cell lines is commonly assessed using

tetrazolium-based colorimetric assays such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-

carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 (Cell Counting Kit-8).

These assays measure the metabolic activity of viable cells.

Workflow for Cellular Proliferation Assay
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Caption: General workflow for a cell proliferation assay.

Materials and Reagents:
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Cell Line: GTL-16 human gastric carcinoma cells.[2]

Culture Medium: Appropriate cell culture medium supplemented with fetal calf serum.

Compound: BMS-794833 dissolved in DMSO and diluted in culture medium.[2]

Assay Reagent: MTS or CCK-8 solution.

Procedure:

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24

hours.[2]

The culture medium is replaced with fresh medium containing various concentrations of

BMS-794833.

The cells are incubated with the compound for a specified duration, typically 72 hours.[2]

Following the incubation period, the MTS or CCK-8 reagent is added to each well.

The plates are incubated for an additional 1-4 hours to allow for the conversion of the

tetrazolium salt into a colored formazan product by metabolically active cells.

The absorbance of the formazan product is measured using a microplate reader at the

appropriate wavelength.

IC50 values are determined by plotting the percentage of cell viability against the

concentration of BMS-794833.

Signaling Pathways Modulated by BMS-794833
BMS-794833 exerts its anti-tumor effects by inhibiting the signaling cascades downstream of c-

Met and VEGFR2.

c-Met Signaling Pathway
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and

undergoes autophosphorylation, creating docking sites for various adaptor proteins and
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signaling molecules. This leads to the activation of several key downstream pathways that

promote cell proliferation, survival, migration, and invasion. BMS-794833, by blocking the

kinase activity of c-Met, prevents the initiation of these signaling cascades.

Simplified c-Met Signaling Pathway
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Caption: Inhibition of c-Met signaling by BMS-794833.
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VEGFR2 Signaling Pathway
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Its ligand,

VEGF-A, stimulates endothelial cell proliferation, migration, and survival. By inhibiting

VEGFR2, BMS-794833 can disrupt the tumor blood supply, thereby impeding tumor growth. A

recent study has also implicated the VEGFR/Ras/CDK2 pathway in the context of overcoming

resistance to other therapies in osteosarcoma, suggesting a broader role for VEGFR inhibition

by BMS-794833.[5]

Simplified VEGFR2 Signaling Pathway
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Caption: Inhibition of VEGFR2 signaling by BMS-794833.
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In summary, BMS-794833 is a potent dual inhibitor of c-Met and VEGFR2 with significant anti-

proliferative activity in relevant cancer cell models. Its mechanism of action involves the

blockade of key signaling pathways that are fundamental to tumor growth and angiogenesis.

This preclinical profile provides a strong rationale for its continued investigation as a potential

therapeutic agent in oncology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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